1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine, also known as PMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMMA is a derivative of amphetamine and has been found to have similar effects on the central nervous system.
Mecanismo De Acción
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine works by increasing the release of dopamine and other neurotransmitters in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This leads to an increase in the overall amount of neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved mood and motivation. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has also been found to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior. In addition, 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine in lab experiments is its high yield and purity. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine can be obtained in large quantities and is relatively easy to synthesize. Another advantage is its similarity to amphetamine, which has been extensively studied and has a well-understood mechanism of action. However, there are also limitations to using 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine in lab experiments. One limitation is its potential for toxicity, as high doses of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine can lead to adverse effects on the cardiovascular system. Additionally, 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has not been extensively studied in humans, so its long-term effects are not well understood.
Direcciones Futuras
There are many potential future directions for research on 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine. One area of interest is its use as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and frequency of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine administration for this purpose. Another area of interest is its use as a treatment for depression and anxiety disorders. Additional studies are needed to determine the efficacy of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine compared to existing antidepressant drugs. Finally, further research is needed to better understand the long-term effects of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine involves the reaction of 4-(pyridin-3-ylmethyl)morpholine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. The yield of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine is typically high, and the compound can be obtained in both powder and crystalline form.
Aplicaciones Científicas De Investigación
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for Parkinson's disease. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Other studies have investigated the use of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine for the treatment of depression and anxiety disorders. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to have similar effects to antidepressant drugs, but with fewer side effects.
Propiedades
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOMKNYJHSZRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585726 |
Source
|
Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
CAS RN |
141815-43-2 |
Source
|
Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.